molecular formula C15H23NO2 B5758763 N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide

N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide

Cat. No.: B5758763
M. Wt: 249.35 g/mol
InChI Key: DSFWNJGZZZAFRA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide: is an organic compound belonging to the class of carboxylic acid amides. It is characterized by the presence of a benzamide group substituted with a methoxy group at the 3-position and a 2,4-dimethylpentan-3-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 2,4-dimethylpentan-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the 2,4-dimethylpentan-3-yl group on the nitrogen atom contribute to its unique flavoring and potential therapeutic effects .

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-10(2)14(11(3)4)16-15(17)12-7-6-8-13(9-12)18-5/h6-11,14H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFWNJGZZZAFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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